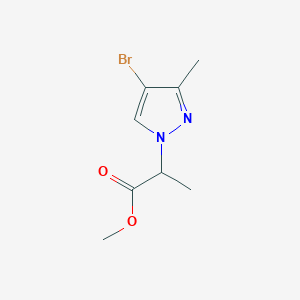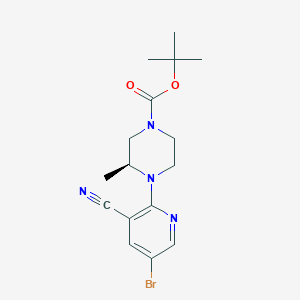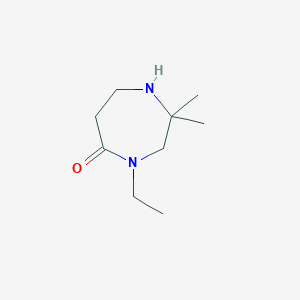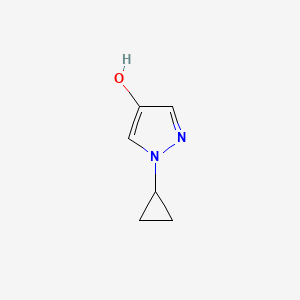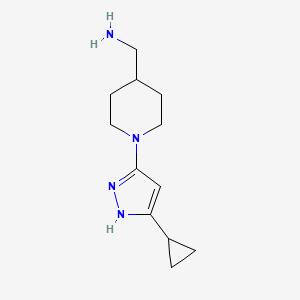
(5-环丙基-1H-吡唑-3-基)哌啶-4-基甲胺
描述
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究:细胞增殖抑制
与“(5-环丙基-1H-吡唑-3-基)哌啶-4-基甲胺”结构相关的化合物已被研究用于其抑制癌症研究中细胞增殖的潜力。 例如,1H-吡唑衍生物在抑制A549肺癌细胞增殖方面显示出良好的效果 .
迁移和侵袭抑制
此外,这些化合物已被探索用于抑制癌细胞的迁移和侵袭,这对防止转移至关重要 .
PAK4 抑制
PAK4 抑制剂是一类可以潜在地阻止癌症进展的化合物。 搜索结果中提到的相关化合物已被确定为有效的PAK4 抑制剂,表明“(5-环丙基-1H-吡唑-3-基)哌啶-4-基甲胺”也可能具有此功能 .
超分子化学
该化合物的结构表明其在超分子化学中的潜在应用,它可以用于了解更复杂分子体系内的分子间相互作用 .
晶体结构分析
相关的吡唑化合物已用于晶体结构分析,这是药物设计和了解分子相互作用的基础 .
三取代吡唑的合成
该化合物可能参与三取代吡唑的合成,而三取代吡唑在各种化学合成过程中具有价值 .
催化
作用机制
Target of Action
The primary target of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine interacts with PAK4, inhibiting its activity. This inhibition results in a decrease in cell growth, an increase in cell apoptosis, and changes in cytoskeleton functions
Biochemical Pathways
The inhibition of PAK4 by (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine affects the Rho family GTPases Rac and Cdc42 pathways . These pathways play a crucial role in cellular functions, including cell growth, apoptosis, and cytoskeleton functions . The downstream effects of this inhibition include decreased cell proliferation and increased cell apoptosis .
Result of Action
The inhibition of PAK4 by (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine results in decreased cell proliferation and increased cell apoptosis . This can lead to the inhibition of tumor growth in cancer cells, making it a potential candidate for anticancer therapy .
生化分析
Biochemical Properties
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific membrane proteins, potentially inhibiting their function . These interactions can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.
Cellular Effects
The effects of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the inflammatory pathways in senescent cells, modulating gene expression and cellular metabolism . These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular processes.
Molecular Mechanism
At the molecular level, (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it may inhibit or activate enzymes, leading to changes in gene expression and cellular function . Understanding these molecular interactions is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, the compound’s impact on cellular processes may vary depending on its stability and the duration of exposure. These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine vary with different dosages in animal models. Research has shown that different doses can lead to varying effects on biochemical and physiological processes . For instance, higher doses may result in toxic or adverse effects, while lower doses may have therapeutic benefits. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect glycolysis or lipid metabolism, leading to changes in cellular energy production and storage. These interactions highlight the compound’s potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for developing targeted delivery systems and optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the plasma membrane or mitochondria can influence its interactions with other biomolecules and its overall cellular effects. Understanding these localization mechanisms is crucial for developing targeted therapies.
属性
IUPAC Name |
[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-8-9-3-5-16(6-4-9)12-7-11(14-15-12)10-1-2-10/h7,9-10H,1-6,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWRCIXLOYINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


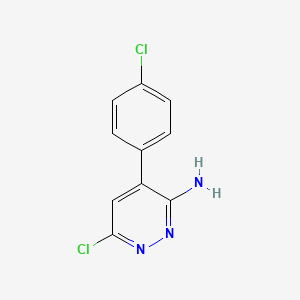
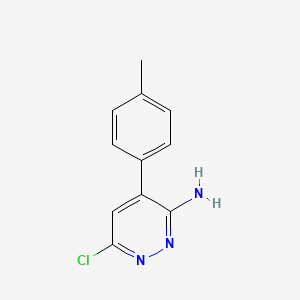
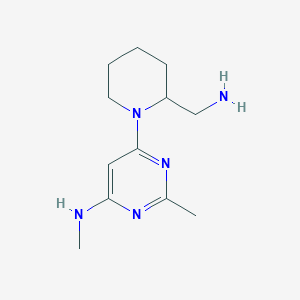

![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)

![tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1475650.png)
